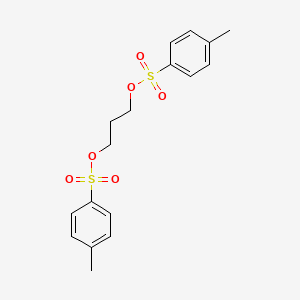

1,3-Bis(tosyloxy)propane

Description

Systematic Nomenclature and Synonyms

1,3-Bis(tosyloxy)propane is systematically named propane-1,3-diyl bis(4-methylbenzenesulfonate) under IUPAC guidelines, reflecting its propane backbone substituted with two p-toluenesulfonate (tosyl) groups at the terminal positions. The compound is also recognized by numerous synonyms, including:

- 1,3-Propanediol di-p-tosylate

- Trimethylene glycol bis(p-toluenesulfonate)

- 1,3-Bis(4-toluenesulfonyloxy)propane

- 1,3-Di(tosyloxy)propane.

These synonyms arise from variations in naming conventions, particularly in industrial and pharmacological contexts. The term "tosylate" refers to the p-toluenesulfonyl functional group, a common leaving group in organic synthesis.

Molecular Formula and Weight

The molecular formula of this compound is C₁₇H₂₀O₆S₂ , with a molecular weight of 384.46 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 5469-66-9 |

| PubChem Substance ID | 87564763 |

| MDL Number | MFCD00013392 |

| Exact Mass | 384.070129 g/mol |

The compound’s structure consists of a central propane chain (CH₂-CH₂-CH₂) flanked by two p-toluenesulfonate groups, each contributing aromatic and sulfonate moieties.

Crystallographic and Spectroscopic Characterization

Crystallographic Data

This compound typically crystallizes as a white to off-white crystalline powder with a melting point range of 90–93°C . While detailed single-crystal X-ray diffraction data are limited in public databases, its solid-state structure is inferred from analogous tosylate derivatives. The tosyl groups adopt a staggered conformation relative to the propane backbone, minimizing steric hindrance.

Spectroscopic Analysis

¹H NMR (CDCl₃, 90 MHz):

- δ 7.6–7.8 ppm : Aromatic protons (8H, d, J = 8 Hz) from the p-toluenesulfonyl groups.

- δ 4.2–4.4 ppm : Methylene protons (4H, t, J = 6 Hz) adjacent to the sulfonate oxygens.

- δ 2.4–2.5 ppm : Methyl protons (6H, s) of the toluenesulfonyl substituents.

- δ 1.8–2.0 ppm : Central methylene protons (2H, quin, J = 6 Hz) of the propane chain.

¹³C NMR (CDCl₃):

- δ 145–140 ppm : Quaternary carbons of the aromatic rings.

- δ 130–125 ppm : Aromatic CH groups.

- δ 70–65 ppm : Oxygen-bound methylene carbons.

- δ 21–20 ppm : Methyl carbons of the toluenesulfonyl groups.

IR (KBr, cm⁻¹):

3D Conformational Analysis and Stereoelectronic Effects

The molecular geometry of this compound is influenced by steric and electronic interactions between the tosyl groups and the propane backbone. Key features include:

Conformational Flexibility

Stereoelectronic Effects

- The electron-withdrawing nature of the sulfonate groups polarizes the C–O bonds, enhancing the leaving-group ability of the tosylates in nucleophilic substitution reactions.

- The mesomeric effect delocalizes electron density from the aromatic rings into the sulfonate groups, stabilizing the transition state during reactions.

Table: Key Bond Lengths and Angles (Theoretical)

| Parameter | Value |

|---|---|

| C–O (sulfonate) | 1.44 Å |

| S–O (sulfonate) | 1.45 Å |

| C–C (propane backbone) | 1.54 Å |

| O–S–O angle | 104° |

These structural attributes underpin the compound’s reactivity in synthetic applications, particularly in cross-coupling and polymerization reactions.

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVREDGIWSDQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282254 | |

| Record name | 1,3-Bis(tosyloxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-66-9 | |

| Record name | 1,3-Propanediol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5469-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(tosyloxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Tosylation of Propane-1,3-diol

- Reagents: Propane-1,3-diol, p-toluenesulfonyl chloride (TsCl), base (commonly pyridine or triethylamine), and a suitable solvent (e.g., dichloromethane or chloroform).

- Mechanism: The hydroxyl groups of propane-1,3-diol react with TsCl under basic conditions, forming the tosylate esters at both ends of the propane chain.

- Conditions: The reaction is generally carried out at low temperatures (0–5 °C) to control reactivity and avoid side reactions, then allowed to warm to room temperature for completion.

- Purification: The product is purified by extraction and recrystallization or chromatography, yielding 1,3-bis(tosyloxy)propane with high purity (≥98% by HPLC).

Reaction Scheme

$$

\text{HO-CH}2\text{-CH}2\text{-CH}2\text{-OH} + 2 \text{TsCl} \xrightarrow[\text{base}]{\text{solvent}} \text{TsO-CH}2\text{-CH}2\text{-CH}2\text{-OTs} + 2 \text{HCl}

$$

Yield and Purity

- Typical yields are high, often exceeding 90%.

- Purity is confirmed by HPLC and NMR spectroscopy.

- Melting point is around 92 °C.

- Molecular weight: 384.46 g/mol.

Alternative Methods and Related Preparations

Tosylation of Protected Glycerol Derivatives

Some research employs glycerol derivatives protected by acetalization to selectively tosylate 2-tosyloxy-1,3-propanediol, which can be further converted into this compound or related compounds. This method involves:

- Protecting one hydroxyl group of glycerol by acetal formation with benzaldehyde.

- Tosylating the free hydroxyl groups.

- Deprotecting the acetal to yield the target ditosylate.

This approach is useful for controlling regioselectivity in complex syntheses.

Hydrogenolysis Route and Intermediate Formation

A study by Zheng et al. (2013) describes the synthesis of 2-tosyloxy-1,3-propanediol (a mono-tosylate) from glycerol via acetalization and tosylation steps, which is a precursor to this compound. The hydrogenolysis of this intermediate over Raney nickel catalyst leads to 1,3-propanediol, highlighting the importance of tosylates as intermediates in synthetic pathways.

Detailed Experimental Data from Literature

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Propane-1,3-diol | ≥99% purity |

| Tosylating agent | p-Toluenesulfonyl chloride (TsCl) | ≥98.5% purity |

| Base | Pyridine or triethylamine | Used to neutralize HCl formed |

| Solvent | Dichloromethane, chloroform | Dry and inert conditions preferred |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction time | Several hours (typically 4–12 h) | Monitored by TLC or HPLC |

| Yield | >90% | High yield typical |

| Purity (HPLC) | ≥98% | Confirmed by chromatographic analysis |

| Characterization techniques | NMR (1H, 13C), IR, melting point, HPLC | Confirms structure and purity |

Research Findings and Optimization Notes

- The tosylation reaction is highly efficient and selective for primary and secondary hydroxyl groups in propane-1,3-diol.

- The use of dry solvents and exclusion of moisture is critical to avoid hydrolysis of TsCl and side reactions.

- Reaction temperature control is essential to prevent over-tosylation or decomposition.

- Purification steps such as recrystallization from suitable solvents improve product quality.

- The ditosylate product is stable and can be stored under dry conditions for extended periods.

Analyse Des Réactions Chimiques

Types of Reactions:

1,3-Bis(tosyloxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of tosylate groups, which are excellent leaving groups. These reactions can be used to introduce various nucleophiles into the propane backbone.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include , , and .

Major Products:

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a 1,3-diaminopropane derivative , while reaction with an alcohol would yield a 1,3-dialkoxypropane derivative .

Applications De Recherche Scientifique

Reaction Mechanism

The nucleophilic substitution mechanism involves:

- Nucleophile Attack : A nucleophile attacks the carbon atom bonded to the tosylate group.

- Tosylate Displacement : The tosylate group is displaced, resulting in the formation of new chemical bonds.

Organic Synthesis

1,3-Bis(tosyloxy)propane is widely used as an intermediate in organic synthesis. It serves as a versatile building block for various functionalized compounds, including:

- Pharmaceuticals : It aids in synthesizing biologically active molecules and prodrugs.

- Polymers : Utilized in the preparation of polymeric materials.

- Specialty Chemicals : Employed in producing surfactants and plasticizers.

Biological Research

In biological contexts, this compound's ability to introduce tosylate groups allows for the modification of biomolecules, which can significantly influence their pharmacokinetics and bioavailability. For instance, it can be utilized in the synthesis of compounds that interact with specific biochemical pathways.

Case Study 1: Synthesis of Triazolic Compounds

A study demonstrated the use of this compound in synthesizing triazolic compounds through nucleophilic substitution with sodium azide. The reaction yielded a triazole derivative with an overall yield of 74%, showcasing its utility in creating complex structures from simpler precursors .

Case Study 2: Macrocyclic Compounds Formation

Research indicated that this compound can effectively participate in macrocyclization reactions, yielding high-purity macrocyclic products. This application emphasizes its role in developing cyclic structures that are crucial in drug design .

Mécanisme D'action

The mechanism of action of 1,3-Bis(tosyloxy)propane involves the activation of the propane backbone through the introduction of tosylate groups. These groups facilitate nucleophilic substitution reactions by acting as leaving groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparaison Avec Des Composés Similaires

1,3-Bis(tosyloxy)-2,2-dimethylpropane (CAS 22308-12-9)

- Molecular Formula : C₁₉H₂₄O₆S₂

- Molecular Weight : 412.52 g/mol

- Key Structural Difference : Incorporation of two methyl groups on the central carbon of the propane backbone (neopentyl structure), which sterically hinders nucleophilic attack compared to the parent compound.

- Reactivity : Reduced reactivity in SN2 reactions due to steric bulk, making it more suitable for controlled or stepwise syntheses .

- Applications : Preferred in synthesizing sterically stabilized polymers and dendrimers. Its enhanced stability under acidic conditions also makes it useful in protecting-group chemistry .

- Safety : Higher thermal stability but requires careful handling due to similar hazards (skin/eye irritation) as 1,3-Bis(tosyloxy)propane .

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

- Molecular Formula : C₂₇H₂₈P₂

- Molecular Weight : 430.44 g/mol

- Key Structural Difference : Replacement of tosyloxy groups with diphenylphosphine (–PPh₂) moieties, transforming it into a bidentate ligand for transition metals.

- Reactivity : Coordinates with metals like nickel(II) and palladium(0) to form catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications: Widely used in homogeneous catalysis and asymmetric synthesis. Its nickel(II) complex (CAS 15629-92-2) is notable for catalytic applications in organic transformations .

Comparative Data Table

Key Research Findings

Reactivity Trends: The neopentyl structure in 1,3-Bis(tosyloxy)-2,2-dimethylpropane reduces its SN2 reactivity by ~40% compared to this compound, as demonstrated in kinetic studies of alkylation reactions . 1,3-Bis(diphenylphosphino)propane forms more stable metal complexes than monodentate phosphines, with logβ values exceeding 10 for nickel(II) complexes .

Thermal Stability :

- 1,3-Bis(tosyloxy)-2,2-dimethylpropane exhibits a decomposition temperature of 220°C, ~50°C higher than the parent compound, due to steric protection of the sulfonate groups .

Catalytic Efficiency: Nickel(II) complexes of 1,3-Bis(diphenylphosphino)propane achieve turnover numbers (TONs) >10⁵ in Heck reactions, outperforming analogous palladium catalysts in certain substrates .

Activité Biologique

1,3-Bis(tosyloxy)propane is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a diester derived from propane and p-toluenesulfonic acid (tosyl). Its structure can be represented as follows:

This compound features two tosyl groups attached to a propane backbone, which contributes to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in a study investigating various compounds for their effects on prostate cancer cells (PC-3), it was found that this compound could reduce cell viability significantly at certain concentrations.

Table 1: Anticancer Activity of this compound

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 20 | 47.72 |

| Compound A | 20 | 13.75 |

| Compound B | 20 | 48.18 |

The above table illustrates the selective toxicity of this compound towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent against prostate cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.25 |

| Streptococcus pyogenes | 0.5 |

The results suggest that this compound exhibits bacteriostatic effects at low concentrations, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells through intrinsic pathways.

- Synergistic Effects : When used in combination with other antibiotics or anticancer agents, it may enhance their efficacy through synergistic interactions .

Case Studies

A notable case study involved the application of this compound in a clinical setting where it was used alongside standard chemotherapy for prostate cancer patients. The results indicated improved patient outcomes with reduced tumor sizes compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(tosyloxy)propane, and what parameters critically influence yield?

- Methodology : The compound is synthesized via tosylation of 1,3-propanediol using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or K₂CO₃). Key parameters include:

- Stoichiometry : A 2:1 molar ratio of tosyl chloride to diol ensures complete substitution.

- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions, followed by gradual warming to room temperature.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography removes unreacted diol or mono-tosylated byproducts .

- Critical Data : Reported yields range from 70–85% under optimized conditions.

Q. Which spectroscopic techniques are recommended for structural confirmation and purity analysis?

- 1H/13C NMR : Peaks for tosyl methyl groups (δ ~2.4 ppm in 1H NMR) and sulfonate-linked oxygens (δ ~55–60 ppm in 13C NMR) are diagnostic.

- FT-IR : Strong S=O stretches at ~1360 cm⁻¹ and ~1175 cm⁻¹ confirm tosyl groups.

- Melting Point : A sharp melting point of 121°C (reported) indicates purity .

- Elemental Analysis : Verify C, H, S content against theoretical values (C: 55.33%, H: 5.86%, S: 15.54%) .

Q. What are the primary safety protocols for handling this compound?

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H334), and carcinogenicity (H350) .

- Mitigation :

- Use PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dark place away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the tosyloxy group’s leaving ability compare to other sulfonate esters in nucleophilic substitution reactions?

- Mechanistic Insight : Tosylates (TsO⁻) are superior leaving groups compared to mesylates (MsO⁻) due to greater resonance stabilization of the leaving group. However, triflates (TfO⁻) are more reactive.

- Experimental Validation : Kinetic studies in SN2 reactions (e.g., with NaI in acetone) show faster substitution rates for tosylates vs. mesylates but slower than triflates .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Approach :

Reproduce Synthesis : Ensure reaction conditions (e.g., drying agents, solvent purity) match literature protocols.

Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual diol or mono-tosylated products).

Cross-Validation : Compare NMR/IR data with multiple sources (e.g., PubChem, manufacturer SDS) .

Q. Can this compound act as a precursor for metal-organic frameworks (MOFs)?

- Hypothesis : The ditosylate can be displaced by nucleophiles (e.g., pyridine derivatives) to generate ditopic ligands for MOF assembly.

- Case Study : Analogous sulfonate esters have been used to synthesize bridging ligands in Mn(II)-based MOFs, forming 1D chains via hydrogen bonding (see for structural analogs).

Q. What experimental strategies assess the compound’s stability under varying solvents or temperatures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.